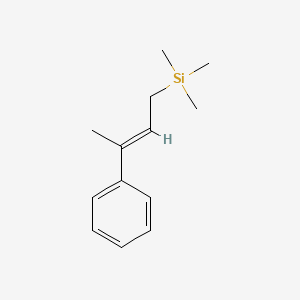
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a phenyl-substituted butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane typically involves the hydrosilylation of an alkyne or alkene with a silane reagent. One common method is the reaction of phenylacetylene with trimethylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Solvent: Toluene or other non-polar solvents.
Temperature: Room temperature to 80°C.
Reaction Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or silyl ether compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, organolithium reagents.
Major Products
Oxidation: Silanol, siloxane.
Reduction: Silane, silyl ether.
Substitution: Various functionalized silanes.
Applications De Recherche Scientifique
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane has several applications in scientific research:
Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which (E)-Trimethyl(3-phenylbut-2-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the phenyl group.
Phenyltrimethylsilane: Contains a phenyl group but lacks the butenyl moiety.
Trimethylsilylpropene: Similar alkenyl structure but without the phenyl substitution.
Uniqueness
(E)-Trimethyl(3-phenylbut-2-en-1-yl)silane is unique due to the combination of the trimethylsilyl group and the phenyl-substituted butenyl group. This structural arrangement imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C13H20Si |
|---|---|
Poids moléculaire |
204.38 g/mol |
Nom IUPAC |
trimethyl-[(E)-3-phenylbut-2-enyl]silane |
InChI |
InChI=1S/C13H20Si/c1-12(10-11-14(2,3)4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3/b12-10+ |
Clé InChI |
JYAACCIGESKZNR-ZRDIBKRKSA-N |
SMILES isomérique |
C/C(=C\C[Si](C)(C)C)/C1=CC=CC=C1 |
SMILES canonique |
CC(=CC[Si](C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)



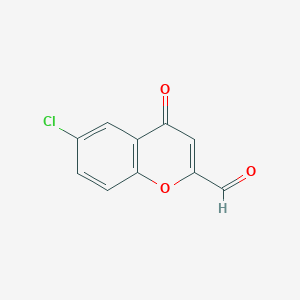
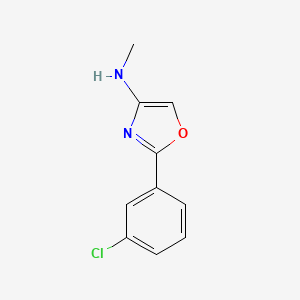
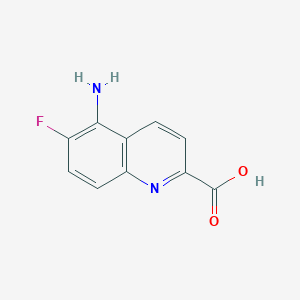
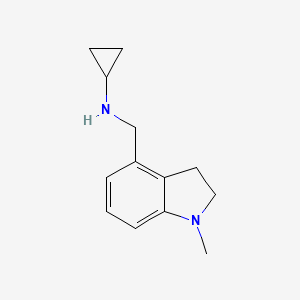
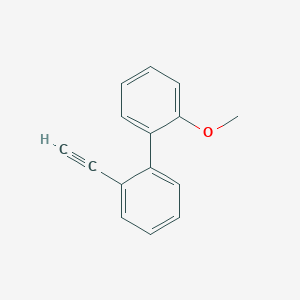
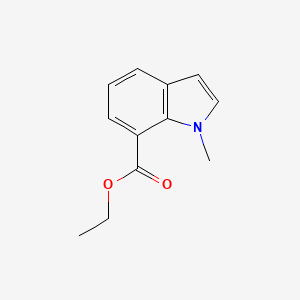
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)

